molecular formula C14H16N2O14S4 B8145973 3,3'-Dithiobis(sulfosuccinimidylpropionate)

3,3'-Dithiobis(sulfosuccinimidylpropionate)

Cat. No. B8145973
M. Wt: 564.6 g/mol
InChI Key: QQHITEBEBQNARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-Dithiobis(sulfosuccinimidylpropionate) is a useful research compound. Its molecular formula is C14H16N2O14S4 and its molecular weight is 564.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3'-Dithiobis(sulfosuccinimidylpropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Dithiobis(sulfosuccinimidylpropionate) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Investigating Protein Structures and Interactions :

    • Adenosine Triphosphatase of Escherichia coli : It is used to investigate the arrangement of subunits in the F1 adenosine triphosphatase of Escherichia coli (Bragg & Hou, 1986).
    • Tissue Factor in Cells : It helps in studying the self-association of tissue factor molecules in cells (Roy, Paborsky, & Vehar, 1991).
    • Localization in Plant Mitochondria : This compound is used to localize a 43-kDa NAD(P)H dehydrogenase in plant mitochondria (Menz & Day, 1996).
  • Cellular Adhesion and Hemolysis :

    • Cellular Adhesion : It is utilized to investigate cellular adhesion using a polymer micro-cantilever (Gaitas, Malhotra, & Pienta, 2013).
    • Inhibiting Hemolysis : Pre-treatment with this compound inhibits monosodium urate crystal-induced hemolysis by crosslinking membrane proteins (Burt & Jackson, 1990).
  • Biosensing and Drug Delivery :

    • Stabilizing Virus-Like Particles for siRNA Delivery : It stabilizes Cowpea chlorotic mottle virus (CCMV) virus-like particles for efficient siRNA delivery into cells (Pretto & van Hest, 2019).
    • Visual Biosensor for Dopamine Detection : Modified gold nanoparticles, treated with this compound, can be used as a visual biosensor for dopamine detection (Wang, Bai, Wei, Xia, & Du, 2013).
  • Protein Cross-Linking :

    • Anion Channel in Human Erythrocytes : It efficiently cross-links subunits of the anion channel in human erythrocytes (Staros, 1982).
    • Photosystem I in Higher-Plant : Reveals the structure of higher-plant photosystem I through cross-linking (Jansson, Andersen, & Scheller, 1996).
  • Chemical Cross-Linking and Mass Spectrometry :

    • Characterization of Proteins : It is commonly used in the structural characterization of proteins by chemical crosslinking and mass spectrometry (Lambert, Söderberg, Rutsdottir, Boelens, & Emanuelsson, 2011).

properties

IUPAC Name

3-[[2-carboxy-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfoethyl]disulfanyl]-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O14S4/c17-7-1-2-8(18)15(7)13(11(21)22,33(25,26)27)5-31-32-6-14(12(23)24,34(28,29)30)16-9(19)3-4-10(16)20/h1-6H2,(H,21,22)(H,23,24)(H,25,26,27)(H,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHITEBEBQNARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C(CSSCC(C(=O)O)(N2C(=O)CCC2=O)S(=O)(=O)O)(C(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O14S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-Carboxy-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfoethyl]disulfanyl]-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfopropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Dithiobis(sulfosuccinimidylpropionate)
Reactant of Route 2
3,3'-Dithiobis(sulfosuccinimidylpropionate)
Reactant of Route 3
3,3'-Dithiobis(sulfosuccinimidylpropionate)
Reactant of Route 4
3,3'-Dithiobis(sulfosuccinimidylpropionate)
Reactant of Route 5
3,3'-Dithiobis(sulfosuccinimidylpropionate)
Reactant of Route 6
3,3'-Dithiobis(sulfosuccinimidylpropionate)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.